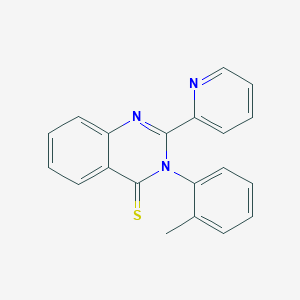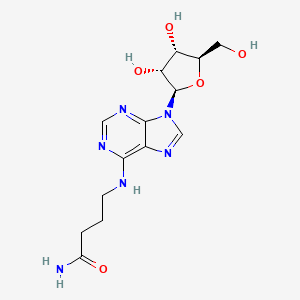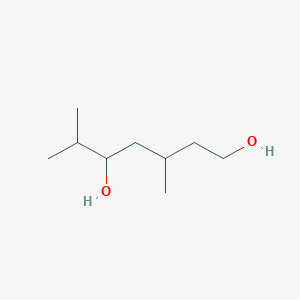
5-Pyrimidinecarbonitrile, 4-(2-chlorophenyl)hexahydro-6-oxo-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thioxo group, and a hexahydropyrimidine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with thiourea and malononitrile under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino derivatives, alkoxy derivatives
科学的研究の応用
4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors. These interactions can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
4-Chlorophenyl derivatives: These compounds share the chlorophenyl group and exhibit similar chemical reactivity.
Thioxohexahydropyrimidine derivatives: These compounds have the thioxohexahydropyrimidine ring and show similar biological activities.
Uniqueness
4-(2-Chlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as an anticancer agent and its versatility in synthetic chemistry make it a valuable compound for further research and development .
特性
CAS番号 |
384814-23-7 |
|---|---|
分子式 |
C11H8ClN3OS |
分子量 |
265.72 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-6-oxo-2-sulfanylidene-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C11H8ClN3OS/c12-8-4-2-1-3-6(8)9-7(5-13)10(16)15-11(17)14-9/h1-4,7,9H,(H2,14,15,16,17) |
InChIキー |
ULYCEHMONOXEDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2C(C(=O)NC(=S)N2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



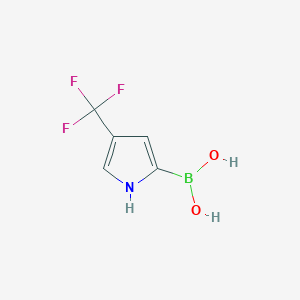

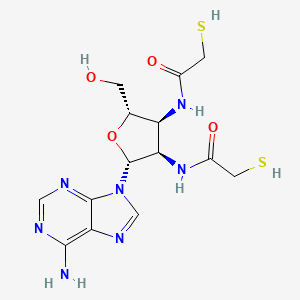
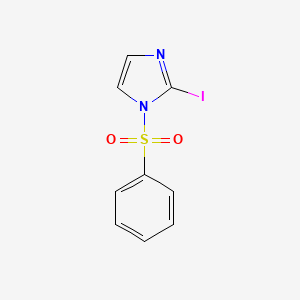
![Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate](/img/structure/B12927912.png)
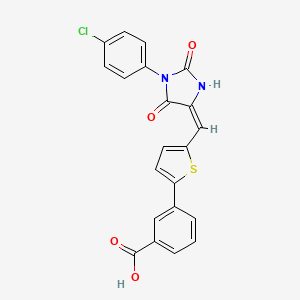
![5'-Bromo-3,6-dimethyl-4H-[1,4'-bipyridazin]-6'(1'H)-one](/img/structure/B12927925.png)

![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
